Glyurallin B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyurallin B can be isolated from the extracts of licorice through a series of chromatographic techniques . The process involves the use of solvents such as n-hexane, carbon tetrachloride, dichloromethane, ethyl acetate, and ethanol . The isolation process includes multiple steps of fractionation and purification using High-Performance Liquid Chromatography (HPLC) .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale isolation from natural sources .
Chemical Reactions Analysis
Types of Reactions
Glyurallin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield quinones, while reduction reactions may produce alcohols .
Scientific Research Applications
Glyurallin B has a wide range of scientific research applications:
Mechanism of Action
Glyurallin B exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage . The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and prostaglandin E2 .
Comparison with Similar Compounds
Similar Compounds
Glyurallin A: Another flavonoid isolated from licorice with similar antioxidant properties.
Glyasperin B: An isoflavanone with antimutagenic activity.
Licoricidin: An isoflavan with anti-inflammatory properties.
Licoisoflavone B: An isoflavone with antioxidant activity.
Uniqueness
Glyurallin B is unique due to its potent antioxidant and anti-inflammatory activities, which are more pronounced compared to some of its similar compounds . Its ability to inhibit lipid peroxidation and modulate inflammatory pathways makes it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
199331-53-8 |
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Molecular Formula |
C25H26O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-21(28)23(15)29)18-12-31-25-17(8-6-14(3)4)19(26)11-20(27)22(25)24(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3 |
InChI Key |
DPLWUTYEBRKBLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)O)C |
Origin of Product |
United States |
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